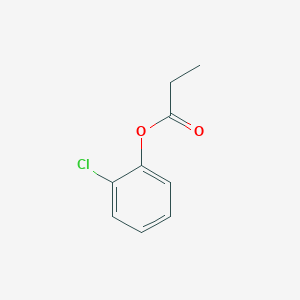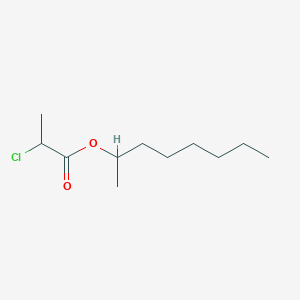![molecular formula C12H17NO2 B1296539 4-[3-(二甲基氨基)丙氧基]苯甲醛 CAS No. 26934-35-0](/img/structure/B1296539.png)
4-[3-(二甲基氨基)丙氧基]苯甲醛
描述
“4-[3-(Dimethylamino)propoxy]benzaldehyde” is a chemical compound with the molecular formula C12H17NO2 . It has an average mass of 207.269 Da and a monoisotopic mass of 207.125931 Da .
Molecular Structure Analysis
The molecular structure of “4-[3-(Dimethylamino)propoxy]benzaldehyde” consists of 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . It has freely rotating bonds and does not violate the Rule of 5 .
Physical And Chemical Properties Analysis
“4-[3-(Dimethylamino)propoxy]benzaldehyde” has a density of 1.0±0.1 g/cm³, a boiling point of 325.4±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 56.8±3.0 kJ/mol and a flash point of 150.6±22.3 °C . The index of refraction is 1.537, and it has a molar refractivity of 61.9±0.3 cm³ .
科学研究应用
Iminium Salts Formation
4-(二甲基氨基)苯甲醛,与4-[3-(二甲基氨基)丙氧基]苯甲醛密切相关,用于通过Meerwein烷基化形成亚胺盐。该过程涉及通过各种试剂在氮原子上进行烷基化,从而产生氢四氟硼酸盐和晶体结构 (Froschauer et al., 2013)。
非线性光学应用
该化合物已被合成用于非线性光学(NLO)应用。这涉及形成适用于三阶NLO应用的氢键合材料,通过各种光谱和热分析指示 (Karthick et al., 2019)。
氧化动力学和热力学
对二甲基氨基苯甲醛衍生物的氧化研究提供了对其动力学和热力学的见解。这项研究有助于理解反应机制和相应酸的形成 (Asghar et al., 2014)。
腐蚀抑制
已进行研究,使用4(N,N-二甲基氨基)苯甲醛衍生物作为金属在酸性环境中的腐蚀抑制剂。这些研究涉及电化学方法、量子化学计算和表面成像技术 (Singh et al., 2016)。
振动光谱分析
已通过光谱学和周期性DFT计算探索了晶体4-(二甲基氨基)苯甲醛的振动动力学。这些研究有助于理解此类化合物中的分子振动和晶体场分裂 (Nolasco et al., 2022)。
晶体生长和物理特性
已对有机材料4-(二甲基氨基)苯甲醛-2,4-二硝基苯胺进行了研究,以了解其晶体生长特性和物理特性。这包括其光学和热性质的分析,具有在材料科学中的潜在应用 (Jebin et al., 2016)。
不对称催化
已研究了该化合物在不对称催化反应中的应用,例如二甲基锌加入苯甲醛。这些研究探讨了影响对映选择性的分子机制和因素,有助于有机合成领域 (Yamakawa & Noyori, 1999)。
安全和危害
The safety information for “4-[3-(Dimethylamino)propoxy]benzaldehyde” indicates that it may cause skin and eye irritation, and may cause respiratory irritation . The hazard classifications include Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3, indicating that it is an irritant to eyes and skin, and may cause short-term target organ toxicity .
作用机制
Target of Action
It is known to cause irritation to the eyes, skin, and mucous membranes , suggesting that it may interact with proteins or receptors in these tissues.
Biochemical Pathways
Given its chemical structure, it may participate in reactions at the benzylic position . This could potentially affect various biochemical pathways, leading to downstream effects.
Result of Action
It is known to cause irritation to the eyes, skin, and mucous membranes , suggesting that it may induce an inflammatory response at the cellular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-[3-(Dimethylamino)propoxy]benzaldehyde. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and interactions with its targets. For instance, it is known that the compound is combustible , indicating that it may degrade or react under high-temperature conditions.
生化分析
Biochemical Properties
4-[3-(Dimethylamino)propoxy]benzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may be used in chemical synthesis processes where it acts as a building block for more complex molecules . The interactions of 4-[3-(Dimethylamino)propoxy]benzaldehyde with enzymes and proteins can influence the reaction pathways and outcomes, making it a valuable compound in biochemical research.
Cellular Effects
The effects of 4-[3-(Dimethylamino)propoxy]benzaldehyde on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 4-[3-(Dimethylamino)propoxy]benzaldehyde may lead to changes in the expression of specific genes involved in metabolic processes . Additionally, it can impact cellular metabolism by interacting with key metabolic enzymes, thereby altering the metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 4-[3-(Dimethylamino)propoxy]benzaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound may inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic activity of the cell . Additionally, 4-[3-(Dimethylamino)propoxy]benzaldehyde can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The effects of 4-[3-(Dimethylamino)propoxy]benzaldehyde can change over time in laboratory settings. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that 4-[3-(Dimethylamino)propoxy]benzaldehyde can degrade over time, leading to a decrease in its efficacy . Additionally, long-term exposure to the compound may result in cumulative effects on cellular function, which can be observed in laboratory experiments.
Dosage Effects in Animal Models
The effects of 4-[3-(Dimethylamino)propoxy]benzaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects . For instance, high doses of 4-[3-(Dimethylamino)propoxy]benzaldehyde may cause cellular damage or disrupt normal metabolic processes, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
4-[3-(Dimethylamino)propoxy]benzaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux and metabolite levels by influencing the activity of key metabolic enzymes
Transport and Distribution
The transport and distribution of 4-[3-(Dimethylamino)propoxy]benzaldehyde within cells and tissues are critical for its biological activity. The compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of 4-[3-(Dimethylamino)propoxy]benzaldehyde within specific cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of 4-[3-(Dimethylamino)propoxy]benzaldehyde is an important aspect of its biochemical activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 4-[3-(Dimethylamino)propoxy]benzaldehyde can affect its interactions with other biomolecules and its overall function within the cell.
属性
IUPAC Name |
4-[3-(dimethylamino)propoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-13(2)8-3-9-15-12-6-4-11(10-14)5-7-12/h4-7,10H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOHTXKOHWSJMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338147 | |
| Record name | 4-[3-(Dimethylamino)propoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26934-35-0 | |
| Record name | 4-[3-(Dimethylamino)propoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[3-(Dimethylamino)propoxy]benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2-[(4-nitrobenzoyl)amino]acetate](/img/structure/B1296460.png)







![Tetrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B1296475.png)
![Tetrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1296476.png)

